5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid
CAS No.: 2173116-06-6
Cat. No.: VC2770918
Molecular Formula: C8H6F3N3O3S
Molecular Weight: 281.21 g/mol
* For research use only. Not for human or veterinary use.
![5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid - 2173116-06-6](/images/structure/VC2770918.png)
Specification
CAS No. | 2173116-06-6 |
---|---|
Molecular Formula | C8H6F3N3O3S |
Molecular Weight | 281.21 g/mol |
IUPAC Name | 5-oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H6F3N3O3S/c9-8(10,11)6-12-13-7(18-6)14-2-3(5(16)17)1-4(14)15/h3H,1-2H2,(H,16,17) |
Standard InChI Key | VLTSBLMMSCKIRM-UHFFFAOYSA-N |
SMILES | C1C(CN(C1=O)C2=NN=C(S2)C(F)(F)F)C(=O)O |
Canonical SMILES | C1C(CN(C1=O)C2=NN=C(S2)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Properties
Basic Information
5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid is a heterocyclic organic compound with multiple functional groups. This compound is registered with the Chemical Abstracts Service (CAS) under the registry number 2173116-06-6, providing a unique identifier for research and cataloging purposes . The compound appears in chemical catalogs under reference numbers such as 3D-YLD11606, though it is worth noting that as of April 2025, this particular product is listed as discontinued by at least one supplier . The discontinuation status may indicate either manufacturing challenges, reduced research interest, or replacement by more effective analogs in its intended applications.
Structural Features
The molecular structure of 5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid contains several notable features that contribute to its chemical behavior and potential biological activity. The compound incorporates a pyrrolidine ring with an oxo (ketone) group at the 5-position, creating a lactam functional group. Additionally, the pyrrolidine ring bears a carboxylic acid substituent at the 3-position, which would significantly influence the compound's solubility, acid-base properties, and potential for forming hydrogen bonds in biological systems. The nitrogen at position 1 of the pyrrolidine ring is connected to a 1,3,4-thiadiazole ring that carries a trifluoromethyl group .
Elemental Composition
Based on available data, 5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid has the following elemental composition:
Element | Number of Atoms |
---|---|
Hydrogen | 8 |
Fluorine | 6 |
Nitrogen | 3 |
Oxygen | 3 |
Sulfur | 3 |
This elemental composition reflects the complex heterocyclic nature of the compound . The presence of three fluorine atoms as part of the trifluoromethyl group is particularly noteworthy, as this functional group often enhances metabolic stability and membrane permeability in drug candidates.
Synthetic Approaches and Production
General Synthetic Strategies
Structural Analogs and Related Compounds
Pyrrolidine Carboxylic Acid Derivatives
A structural analog of interest is 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS: 845546-25-0), which shares the basic pyrrolidine-3-carboxylic acid scaffold but differs in the substituent at the N-1 position . This compound has a molecular weight of 220.22 g/mol and contains a pyridine ring rather than a thiadiazole moiety . The structural similarities between these compounds suggest that they might share certain chemical properties, particularly those related to the pyrrolidine ring and carboxylic acid functionality.
Thiadiazole-Containing Compounds
The thiadiazole component of 5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid is also found in other compounds with potential biological activity. For instance, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl) derivatives have been cataloged in chemical libraries and may serve as useful comparison points . Additionally, compounds containing the 1,3,4-thiadiazole moiety have been widely investigated for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Position | Potential Modification | Expected Effect |
---|---|---|
Pyrrolidine 3-position | Ester formation | Improved membrane permeability |
Pyrrolidine 4-position | Introduction of substituents | Altered receptor binding |
Thiadiazole ring | Replacement with other heterocycles | Modified electronic properties |
Trifluoromethyl group | Substitution with other groups | Changed lipophilicity profile |
Such modifications represent theoretical avenues for developing new analogs with potentially improved pharmacological profiles.
Research Area | Potential Application |
---|---|
Pharmaceutical Research | Drug discovery for infectious diseases |
Fluorescent Probing | Molecular imaging and diagnostics |
Biochemical Studies | Enzyme inhibition studies |
Material Science | Development of functional materials |
These applications are inferred from the catalog classifications of similar compounds and general knowledge of heterocyclic chemistry applications .
Analytical Characterization
Spectroscopic Properties
The characterization of 5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid would typically involve several spectroscopic techniques. Based on standard approaches for similar compounds, key spectroscopic features might include:
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NMR Spectroscopy: The proton NMR spectrum would display signals for the pyrrolidine ring protons, with characteristic coupling patterns reflecting their spatial relationships. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.
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Infrared Spectroscopy: Expected absorption bands would include the C=O stretching vibrations of both the lactam and carboxylic acid groups, as well as characteristic bands for the C-F bonds of the trifluoromethyl group.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak consistent with the molecular weight of the compound, along with fragmentation patterns characteristic of the heterocyclic structure.
Chromatographic Behavior
For purification and analysis, 5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid would likely exhibit chromatographic behavior influenced by both its polar functional groups (carboxylic acid, lactam) and its relatively lipophilic regions (trifluoromethyl group, thiadiazole ring). This dual character might necessitate specialized chromatographic conditions for optimal separation and analysis.
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